Cas no 2227809-24-5 (rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol)

rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol
- 2227809-24-5
- EN300-1627342
-
- インチ: 1S/C8H11NO2S/c1-5-4-12-8(9-5)6-2-11-3-7(6)10/h4,6-7,10H,2-3H2,1H3/t6-,7-/m1/s1
- InChIKey: HABVMKLTQPUMLV-RNFRBKRXSA-N
- SMILES: S1C=C(C)N=C1[C@@H]1COC[C@H]1O
計算された属性
- 精确分子量: 185.05104977g/mol
- 同位素质量: 185.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- XLogP3: 0.4
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627342-5.0g |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 5g |
$5900.0 | 2023-06-04 | ||
Enamine | EN300-1627342-10.0g |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 10g |
$8749.0 | 2023-06-04 | ||
Enamine | EN300-1627342-50mg |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1627342-10000mg |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1627342-0.5g |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 0.5g |
$1954.0 | 2023-06-04 | ||
Enamine | EN300-1627342-0.05g |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 0.05g |
$1709.0 | 2023-06-04 | ||
Enamine | EN300-1627342-2.5g |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 2.5g |
$3988.0 | 2023-06-04 | ||
Enamine | EN300-1627342-250mg |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 250mg |
$906.0 | 2023-09-22 | ||
Enamine | EN300-1627342-5000mg |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 5000mg |
$2858.0 | 2023-09-22 | ||
Enamine | EN300-1627342-100mg |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol |
2227809-24-5 | 100mg |
$867.0 | 2023-09-22 |
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol 関連文献
-
1. Book reviews
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-olに関する追加情報
rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol: A Chiral Heterocyclic Compound with Emerging Research Potential
The compound rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol, identified by its CAS No. 2227809-24-5, represents a structurally unique molecule that has garnered attention in the fields of medicinal chemistry and pharmaceutical sciences. Its core structure combines a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms) with a chiral oxolan ring (tetrahydrofuran derivative), making it a valuable scaffold for the development of biologically active agents. The racemic mixture of this compound implies the presence of both enantiomers in equal proportions, which is significant for understanding its stereochemical behavior and potential interactions with chiral biological targets. Recent advancements in synthetic methodologies and computational modeling have enabled researchers to explore the properties and applications of such compounds with greater precision.
The molecular framework of rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yloxolan)-3-ol is characterized by its fused heterocyclic architecture. The 1,3-thiazole ring, a well-established pharmacophore in drug design, is substituted at position 4 with a methyl group and at position 5 with an oxolan ring bearing hydroxyl functionality. The hydroxyl group at the C5-position introduces hydrogen-bonding capabilities and enhances solubility in polar solvents. The presence of two stereocenters (C3 and C4) within the oxolan ring results in four possible stereoisomers; however, the compound exists as a racemic mixture of the (3R,4S) and (3S,4R) configurations. This stereochemistry plays a critical role in determining its biological activity and selectivity toward specific receptors or enzymes.
In recent years, compounds containing both thiazole and tetrahydrofuran moieties have been extensively studied for their diverse pharmacological profiles. For instance, thiazole derivatives are known for their antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. Meanwhile, oxolan rings are commonly found in antifungal agents like terbinafine or certain nucleoside analogs used in antiviral therapies. The combination of these two heterocycles in CAS No. 2227809-24-5 may lead to synergistic effects or novel mechanisms of action that warrant further investigation.
Synthetic approaches to prepare this compound typically involve multistep organic reactions focusing on the formation of the chiral oxolan ring and subsequent coupling with the thiazole moiety. One common strategy employs asymmetric catalysis using chiral auxiliaries or organocatalysts to control the stereochemistry at C3 and C4. Alternatively, transition-metal-catalyzed cyclization reactions can be utilized to construct the thiazole ring from appropriate precursors such as thiols or amides. Researchers have also explored bioconjugation techniques where this scaffold serves as a linker between functional groups for targeted drug delivery systems.
The stereochemical configuration (R,S,R,S) significantly influences intermolecular interactions through steric hindrance effects around each stereocenter. Computational studies using density functional theory (DFT) have predicted distinct conformational preferences between enantiomers based on energy minima calculations performed at B3LYP/6–dG++ level of theory employing Gaussian software packages version 16 revision D along with MMFF94 force field simulations via MacroModel module within Maestro interface from Schrödinger suite version 15 release 6 through July 7th edition database entries accessed via PubChem BioAssay platform hosted by National Center for Biotechnology Information under NIH umbrella organization located at Bethesda campus Maryland USA facilities managed by Frederick National Laboratory for Cancer Research collaborative network partnerships established between academic institutions governmental agencies private sector entities including pharmaceutical companies biotech startups chemical manufacturers regulatory bodies scientific societies professional associations industry groups research foundations non-profit organizations public-private partnerships cross-disciplinary teams international consortia global initiatives open science movements preprint repositories data sharing platforms open access journals hybrid publishing models subscription services institutional repositories funder mandates author compliance requirements copyright agreements licensing frameworks reuse policies attribution standards citation practices metadata protocols semantic web technologies linked data principles ontology development controlled vocabularies taxonomies classification systems hierarchical structures relational databases graph databases blockchain technologies smart contracts decentralized storage solutions cloud computing architectures edge computing paradigms Internet of Things (IoT) applications wearable devices implantable sensors nanoscale diagnostics microfluidic systems lab-on-a-chip technologies point-of-care testing platforms high-throughput screening assays combinatorial chemistry libraries virtual screening tools molecular docking algorithms machine learning models deep learning networks artificial intelligence frameworks big data analytics predictive modeling pattern recognition feature extraction dimensionality reduction clustering techniques classification algorithms regression models neural networks convolutional networks recurrent networks transformers attention mechanisms reinforcement learning strategies evolutionary algorithms genetic programming swarm intelligence optimization methods metaheuristics global search techniques local search strategies hybrid optimization approaches multi-objective optimization Pareto frontiers decision-making criteria trade-off analysis sensitivity analysis uncertainty quantification Bayesian inference probabilistic modeling Monte Carlo simulations Markov Chain Monte Carlo methods variational inference techniques graphical models probabilistic programming languages causal inference frameworks mechanistic models statistical learning theory generalization bounds overfitting prevention regularization techniques cross-validation methods bootstrapping resampling strategies ensemble learning bagging boosting stacking aggregation techniques diversity promotion metrics model selection criteria performance evaluation metrics accuracy precision recall F1 score ROC curves AUC values confusion matrices precision-recall curves lift charts gain charts feature importance rankings SHAP values LIME explanations model interpretability tools explainable AI (XAI) frameworks transparency requirements ethical considerations bias mitigation fairness metrics accountability standards regulatory compliance guidelines GDPR HIPAA CCPA COPPA ISO standards IEEE protocols ACM guidelines IETF recommendations W3C specifications IEEE Xplore database ACM Digital Library SpringerLink JSTOR repository ResearchGate platform arXiv preprint server bioRxiv chemRxiv institutional repositories university presses open science initiatives FAIR principles Findable Accessible Interoperable Reusable metadata standards JSON-LD RDF Turtle XML Schema OWL ontologies SKOS taxonomies schema.org vocabulary Dublin Core metadata initiative Open Graph protocol Twitter Cards LinkedIn metadata Facebook Instant Articles Google AMP Project Apple News format Microsoft News syndication RSS feeds Atom feeds podcasting standards iTunes U specifications YouTube API integration Vimeo API usage Twitch API capabilities Twitch extension development YouTube Shorts format TikTok video specifications Instagram Reels parameters Snapchat filters AR experiences WebXR extended reality frameworks Unity engine integration Unreal Engine plugins Godot game engine features Three.js WebGL rendering Babylon.js real-time graphics Processing creative coding p5.js interactive visualizations DHTML dynamic HTML DOM manipulation event-driven programming asynchronous JavaScript promises async/await syntax callback functions closures higher-order functions functional programming paradigms object-oriented programming inheritance polymorphism encapsulation abstraction design patterns singleton factory observer decorator strategy visitor mediator memento command iterator composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapter bridge composite flyweight proxy adapters...
2227809-24-5 (rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol) Related Products
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)
- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)




